![molecular formula C13H17IN2O B14797263 2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14797263.png)
2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-cyclopropyl-N-(2-iodobenzyl)propanamide is a chiral compound with significant potential in various scientific fields. Its unique structure, which includes an amino group, a cyclopropyl group, and an iodobenzyl moiety, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-iodobenzyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of (S)-2-Aminopropanamide with cyclopropylamine and 2-iodobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(2-iodobenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The iodobenzyl moiety can be reduced to form benzyl derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like dichloromethane or ethanol.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-Amino-N-cyclopropyl-N-(2-iodobenzyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
作用機序
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-iodobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, potentially inhibiting or modulating their activity. The cyclopropyl group and iodobenzyl moiety play crucial roles in this binding process, enhancing the compound’s affinity and selectivity for its targets.
類似化合物との比較
Similar Compounds
- (S)-2-Amino-N-(2-iodobenzyl)propanamide
- N-cyclopropyl-N-(2-iodobenzyl)propanamide
- 2-Amino-N-cyclopropylpropanamide
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(2-iodobenzyl)propanamide is unique due to the presence of both the cyclopropyl group and the iodobenzyl moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable tool in various research applications. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms, each with potentially different biological activities.
特性
分子式 |
C13H17IN2O |
|---|---|
分子量 |
344.19 g/mol |
IUPAC名 |
2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide |
InChI |
InChI=1S/C13H17IN2O/c1-9(15)13(17)16(11-6-7-11)8-10-4-2-3-5-12(10)14/h2-5,9,11H,6-8,15H2,1H3 |
InChIキー |
WEIJDXUCAGFUJH-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N(CC1=CC=CC=C1I)C2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl N-{[1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoyl}-beta-alaninate](/img/structure/B14797188.png)
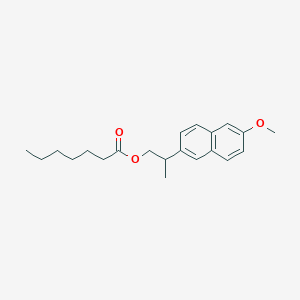
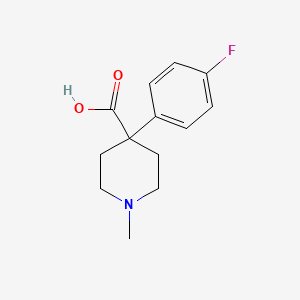
![4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide](/img/structure/B14797204.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14797208.png)
methanone](/img/structure/B14797209.png)



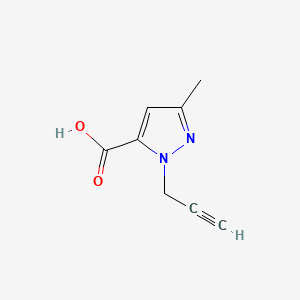
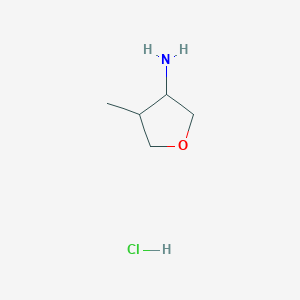
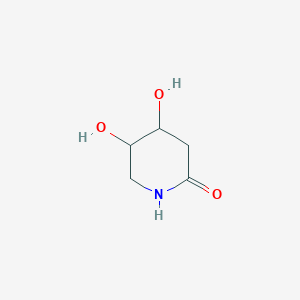
![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B14797276.png)
